4-Methyl-5-nonanol 4-Methyl-5-nonanol
Brand Name: Vulcanchem
CAS No.: 154170-44-2
VCID: VC21076443
InChI: InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3
SMILES: CCCCC(C(C)CCC)O
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol

4-Methyl-5-nonanol

CAS No.: 154170-44-2

Cat. No.: VC21076443

Molecular Formula: C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-nonanol - 154170-44-2

Specification

CAS No. 154170-44-2
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
IUPAC Name 4-methylnonan-5-ol
Standard InChI InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3
Standard InChI Key MBZNNOPVFZCHID-UHFFFAOYSA-N
SMILES CCCCC(C(C)CCC)O
Canonical SMILES CCCCC(C(C)CCC)O

Introduction

4-Methyl-5-nonanol, also known as ferrugineol, is a secondary alcohol with the molecular formula C10H22OC_{10}H_{22}O and a molecular weight of approximately 158.29 g/mol. It is recognized for its role as an aggregation pheromone in various insect species, particularly the red palm weevil (Rhynchophorus ferrugineus), which is a significant pest affecting palm trees globally. The compound's chemical structure can be represented by the InChI Key MBZNNOPVFZCHID-UHFFFAOYNA-N and is classified under CAS number 154170-44-2.

Biological Role and Applications

4-Methyl-5-nonanol plays a crucial role in the communication systems of certain insects. It serves as an aggregation pheromone, attracting individuals of the species to specific locations, which can be beneficial for mating or feeding purposes. Research has shown that silencing specific odorant binding proteins (OBPs) in Rhynchophorus ferrugineus significantly disrupts their ability to detect this pheromone, indicating its importance in their behavioral ecology .

Use in Pest Management

The application of 4-methyl-5-nonanol in pest management strategies has gained traction due to its effectiveness in attracting pests to traps. This method helps reduce the population of harmful insects without relying on broad-spectrum insecticides, thus minimizing ecological disruption.

Synthesis and Production

The synthesis of 4-methyl-5-nonanol can be achieved through various chemical reactions, including Grignard reactions and other organic synthesis techniques. The compound can be produced in laboratories for research purposes or manufactured on a larger scale for commercial use in agricultural settings.

Safety and Handling

While 4-methyl-5-nonanol has beneficial applications, it is essential to handle it with care due to its irritant properties. The Global Harmonized System (GHS) classifies it as causing skin irritation (H315) and serious eye irritation (H319). Proper safety measures should be implemented when working with this compound to prevent exposure.

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